(Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine
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Overview
Description
(Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine: is an organic compound that belongs to the class of imines It features a thienyl group attached to a methanimine moiety, with a 3-ethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine typically involves the condensation of 3-ethylbenzaldehyde with 2-thiophenemethylamine under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Corresponding oxides or sulfoxides.
Reduction: Amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and inhibition.
Medicine:
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thienyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (Z)-N-(3-Methylphenyl)-1-(2-thienyl)methanimine
- (Z)-N-(3-Propylphenyl)-1-(2-thienyl)methanimine
- (Z)-N-(3-Isopropylphenyl)-1-(2-thienyl)methanimine
Uniqueness:
- Structural Differences: The presence of the 3-ethyl group in (Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine distinguishes it from its analogs, affecting its chemical reactivity and binding properties.
- Reactivity: The specific substituents on the phenyl ring can influence the compound’s reactivity and the types of reactions it undergoes.
- Applications: The unique structural features may lead to different applications in scientific research and industry compared to its analogs.
Properties
CAS No. |
400058-81-3 |
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Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C13H13NS/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h3-10H,2H2,1H3 |
InChI Key |
RMOVUXSCFCAUDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N=CC2=CC=CS2 |
Origin of Product |
United States |
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